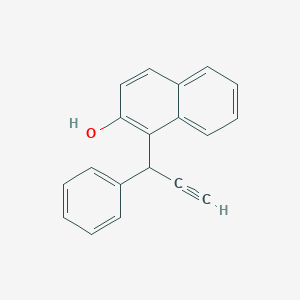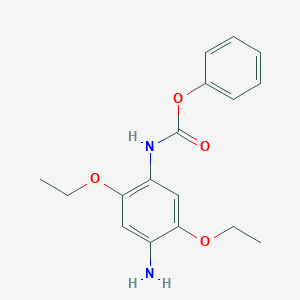
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:
Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.
4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
属性
CAS 编号 |
917868-11-2 |
|---|---|
分子式 |
C17H20N2O4 |
分子量 |
316.35 g/mol |
IUPAC 名称 |
phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
InChI 键 |
GBUWRVKAQFUGOV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
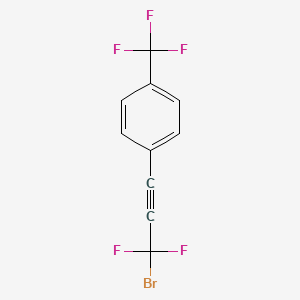
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
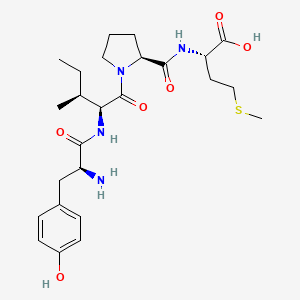
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)

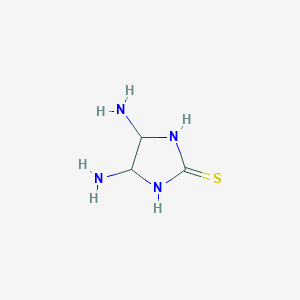
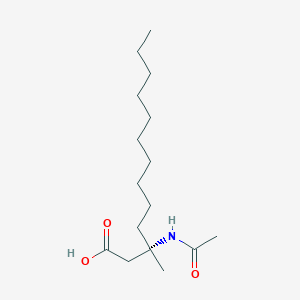
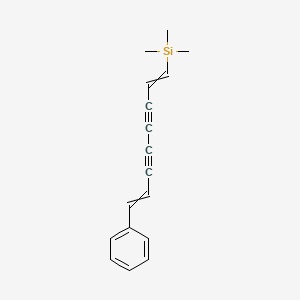
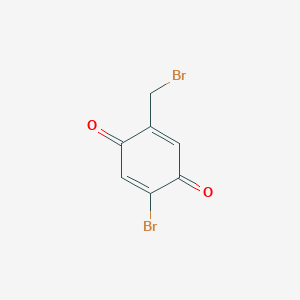

![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
